5-(Carboxymethylaminomethyl)-2-thiouridine
Overview
Description
5-(Carboxymethylaminomethyl)-2-thiouridine (cmnm5(s2)U) is a tRNA modification that has been linked to mitochondrial disorders . It is introduced into tRNA by the MnmEG complex, which is a subject of study due to its potential effects on tRNA structure . The MnmEG complex is also involved in the formation of a 5-taurinomethyl (τm5) group on wobble uridines of several tRNA species .
Synthesis Analysis
The synthesis of cmnm5(s2)U involves the bacterial proteins MnmE and MnmG, which are evolutionarily conserved . MnmE binds guanosine-5′-triphosphate (GTP) and methylenetetrahydrofolate (CH2THF), while MnmG binds flavin adenine dinucleotide (FAD) and a reduced nicotinamide adenine dinucleotide (NADH) . Together with glycine, MnmEG catalyzes the installation of cmnm5 in a reaction that also requires hydrolysis of GTP .Chemical Reactions Analysis
The MnmEG complex plays a crucial role in the chemical reactions involving cmnm5(s2)U . The complex uses GTP, CH2THF, FAD, NADH, and glycine to install cmnm5 onto wobble uridines of tRNA . The reaction also requires the hydrolysis of GTP .Scientific Research Applications
RNA Modification and Synthesis
5-(Carboxymethylaminomethyl)-2-thiouridine (cmnm5s2U) plays a significant role in RNA modification. It has been incorporated into RNA sequences through phosphoramidite chemistry, demonstrating its utility in synthetic RNA research (Leszczynska et al., 2014). This modified nucleoside, initially identified in Bacillus subtilis tRNA, is crucial at the wobble position of the anticodon, affecting RNA function and structure (Yamada et al., 1981).
Chemical Synthesis and Characterization
Chemical synthesis and analysis of cmnm5s2U and related nucleosides offer insights into their physical and chemical properties. This includes the synthesis of S-geranylated 2-thiouridine derivatives, which have shown unique hydrophobic properties and structural characteristics (Leszczynska et al., 2016). Additionally, the synthesis of various substituted uridines has been explored to understand the structural flexibility and potential applications of these nucleosides (Bartosik & Leszczynska, 2015).
Role in tRNA Function and Structure
The presence of cmnm5s2U in tRNA is critical for understanding its role in translation and codon recognition. Studies have highlighted its presence in bacterial tRNAs, influencing the decoding process and potentially affecting protein synthesis (Sierant et al., 2016). The unusual usage of wobble modifications in mitochondrial tRNAs, including cmnm5s2U, suggests its importance in the decoding of mitochondrial mRNAs, particularly in nematodes (Sakurai et al., 2005).
Properties
IUPAC Name |
2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O7S/c16-4-6-8(19)9(20)11(22-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)23/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,23)/t6-,8-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLFQTYNHLDMDP-PNHWDRBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228824 | |
Record name | 5-(Carboxymethylaminomethyl)-2-thiouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78173-95-2 | |
Record name | 5-Carboxymethylaminomethyl-2-thiouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78173-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Carboxymethylaminomethyl)-2-thiouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078173952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Carboxymethylaminomethyl)-2-thiouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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